molecular formula C11H15N3O3 B15131346 Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

Propanamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

Cat. No.: B15131346
M. Wt: 237.25 g/mol
InChI Key: KQIFFLHDBSSOON-UHFFFAOYSA-N
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Description

Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- is a chemical compound with the molecular formula C11H15N3O3 It is characterized by the presence of a pyridine ring substituted with hydroxy and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- typically involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield pyridine ketones, while reduction of the amide groups may produce corresponding amines.

Scientific Research Applications

Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with the formula C3H7NO, used in various chemical reactions.

    N,N-Dimethylpropanamide: Another amide derivative with different substituents on the nitrogen atom.

Uniqueness

This detailed article provides a comprehensive overview of Propanamide, N,N’-(4-hydroxy-2,6-pyridinediyl)bis-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[4-oxo-6-(propanoylamino)-1H-pyridin-2-yl]propanamide

InChI

InChI=1S/C11H15N3O3/c1-3-10(16)13-8-5-7(15)6-9(12-8)14-11(17)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14,15,16,17)

InChI Key

KQIFFLHDBSSOON-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=O)C=C(N1)NC(=O)CC

Origin of Product

United States

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